N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring attached to a carboxamide group, with additional functional groups including a bromophenyl and a phenylethyl moiety. Its intricate structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide typically involves the condensation of a furan-2-carboxylic acid derivative with an amine precursor. One common method includes the use of diatomite earth@IL/ZrCl4 as a catalyst under ultrasonic irradiation . This green and efficient pathway allows for the direct condensation of carboxylic acids and amines, producing high yields with minimal environmental impact.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. High-temperature polycondensation techniques may also be employed to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial lipid biosynthesis . In cancer research, the compound has shown potential in binding to estrogen receptors, thereby inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 1-(4-Bromophenyl)aniline
Uniqueness
N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide stands out due to its unique combination of a furan ring and a bromophenyl group, which imparts distinct chemical reactivity and biological activity
Biological Activity
N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a carboxamide group and a 4-bromophenyl moiety. Its molecular formula is C18H18BrN3O2, and it has a molecular weight of approximately 384.26 g/mol. The structural formula can be represented as follows:
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : It has been shown to inhibit specific PTPs, which play crucial roles in cellular signaling pathways. Such inhibition can lead to enhanced insulin signaling and potential applications in diabetes management .
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, particularly against certain cancer cell lines. For instance, it demonstrated significant cytotoxicity in breast cancer and colon cancer models .
- Antioxidant Properties : The compound has been reported to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Activity | IC50 Value (µM) | Cell Line/Model | Reference |
---|---|---|---|
PTP1B Inhibition | 0.68 | Various PTPs | |
Cytotoxicity in Cancer Cells | 10 | HCT116 (colon cancer) | |
Antioxidant Activity | Not specified | Various models |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound on HCT116 cells. The compound exhibited an IC50 value of 10 µM, indicating potent activity against colorectal adenocarcinoma. Importantly, it did not significantly affect normal fibroblast cells, suggesting selectivity for cancerous cells .
Case Study 2: Diabetes Management
In another investigation, the compound was tested for its effects on insulin resistance in diabetic mice models. Results showed that treatment with the compound improved glucose tolerance and restored normal insulin levels by modulating gene expression related to insulin signaling pathways .
Properties
IUPAC Name |
N-[1-(4-bromoanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c20-14-8-10-15(11-9-14)21-18(17(23)13-5-2-1-3-6-13)22-19(24)16-7-4-12-25-16/h1-12,18,21H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNGOULUVRLMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.